molecular formula C9H11N3O2S B14622353 [(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]thiourea

[(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]thiourea

Cat. No.: B14622353
M. Wt: 225.27 g/mol
InChI Key: JPXZIJSSSDPDTE-VZUCSPMQSA-N
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Description

Hydrazinecarbothioamide, 2-[1-(2,4-dihydroxyphenyl)ethylidene]- is a chemical compound known for its diverse applications in scientific research and industry. This compound consists of 11 hydrogen atoms, 9 carbon atoms, 3 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom . It is recognized for its unique structure and potential in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

Hydrazinecarbothioamide, 2-[1-(2,4-dihydroxyphenyl)ethylidene]- can be synthesized through the condensation reaction of an appropriate hydrazide with 2,4-dihydroxybenzaldehyde. The reaction typically occurs in a molar ratio of 1:1 in methanol or ethanol . This method ensures the formation of the desired hydrazone derivative with high efficiency.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar condensation reactions. The use of automated and controlled reaction conditions ensures the consistent quality and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

Hydrazinecarbothioamide, 2-[1-(2,4-dihydroxyphenyl)ethylidene]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: It can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents like methanol and ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may produce oxides, while reduction can yield hydrazine derivatives.

Scientific Research Applications

Hydrazinecarbothioamide, 2-[1-(2,4-dihydroxyphenyl)ethylidene]- has numerous applications in scientific research:

Mechanism of Action

The mechanism by which Hydrazinecarbothioamide, 2-[1-(2,4-dihydroxyphenyl)ethylidene]- exerts its effects involves targeting specific molecular pathways. For example, in anticancer research, it has been shown to modulate the PI3K/Akt/mTOR signaling pathway, leading to the inhibition of tumor survival, induction of apoptosis, and cell cycle arrest . This compound’s ability to interact with key enzymes and proteins makes it a valuable tool in therapeutic research.

Comparison with Similar Compounds

Hydrazinecarbothioamide, 2-[1-(2,4-dihydroxyphenyl)ethylidene]- can be compared with other similar compounds, such as:

    Thiosemicarbazide: Known for its use in the synthesis of hydrazones and its biological activities.

    Isothiosemicarbazide: Another derivative with similar chemical properties and applications.

    N-Aminothiourea: Used in various chemical reactions and known for its reactivity.

The uniqueness of Hydrazinecarbothioamide, 2-[1-(2,4-dihydroxyphenyl)ethylidene]- lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound in research and industry .

Properties

Molecular Formula

C9H11N3O2S

Molecular Weight

225.27 g/mol

IUPAC Name

[(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]thiourea

InChI

InChI=1S/C9H11N3O2S/c1-5(11-12-9(10)15)7-3-2-6(13)4-8(7)14/h2-4,13-14H,1H3,(H3,10,12,15)/b11-5+

InChI Key

JPXZIJSSSDPDTE-VZUCSPMQSA-N

Isomeric SMILES

C/C(=N\NC(=S)N)/C1=C(C=C(C=C1)O)O

Canonical SMILES

CC(=NNC(=S)N)C1=C(C=C(C=C1)O)O

Origin of Product

United States

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